(1,5-Dimethyl-1H-imidazol-2-yl)methanol
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Overview
Description
(1,5-Dimethyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5 of the imidazole ring and a hydroxymethyl group at position 2. It is known for its versatility and utility in various scientific and industrial applications.
Mechanism of Action
Target of Action
Imidazole, the core structure of (1,5-Dimethyl-1H-imidazol-2-yl)methanol, is known to interact with a broad range of biological targets
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of this compound would require further investigation.
Preparation Methods
The synthesis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol can be achieved through several routes. One common method involves the reaction of 2-lithio-1,5-dimethyl-1H-imidazole with formaldehyde. This reaction typically occurs under mild conditions and yields the desired product with high efficiency . Another approach involves the Grignard reaction, where 2-formyl-1,5-dimethyl-1H-imidazole reacts with phenylmagnesium bromide to produce the target compound .
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For instance, nickel-catalyzed cyclization of amido-nitriles has been reported as an effective method for synthesizing substituted imidazoles .
Chemical Reactions Analysis
(1,5-Dimethyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields the corresponding carboxylic acid .
Scientific Research Applications
(1,5-Dimethyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
(1,5-Dimethyl-1H-imidazol-2-yl)methanol can be compared with other imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl)methanol and (1-ethyl-1H-imidazol-2-yl)methanol. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, the presence of additional methyl or ethyl groups can enhance lipophilicity and alter the compound’s reactivity .
Properties
IUPAC Name |
(1,5-dimethylimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-7-6(4-9)8(5)2/h3,9H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHATSCXXDIEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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